4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
Description
Properties
Molecular Formula |
C15H15NO5S |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
InChI Key |
KBOXSNWRHOXKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
- Reagents : 2,4-Thiazolidinedione, 4-methoxybenzaldehyde, glacial acetic acid, and sodium acetate.
- Conditions : Reflux in ethanol or toluene for 4–6 hours.
- Mechanism : The active methylene group at C5 of the thiazolidinone undergoes nucleophilic attack on the aldehyde carbonyl, forming a conjugated exocyclic double bond (Z-configuration predominates due to steric and electronic factors).
- Yield : 70–85% for the intermediate (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one.
Introduction of the Butanoic Acid Side Chain
- Alkylation : The thione (-SH) group at C2 is replaced via reaction with methyl iodide or ethyl bromobutanoate in the presence of triethylamine.
- Hydrolysis : The ester intermediate is saponified using NaOH or LiOH in aqueous THF to yield the free carboxylic acid.
- Yield : 60–75% for the final product after purification.
- Step 1: (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (10 mmol) and methyl 4-bromobutanoate (12 mmol) in DMF with K₂CO₃ (15 mmol) at 80°C for 3 hours.
- Step 2: Hydrolysis with 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours.
- Final Yield: 68% after recrystallization from ethanol.
Multicomponent One-Pot Synthesis
This approach streamlines the synthesis by combining cyclocondensation, alkylation, and carboxylation in a single reactor.
Reaction Components
Key Steps
- Cyclocondensation : Thiourea reacts with bromobutanoic acid to form the thiazolidinone ring.
- Knoevenagel Condensation : 4-Methoxybenzaldehyde introduces the benzylidene group.
- Work-up : Acidic or basic extraction followed by column chromatography.
- Temperature: 25–40°C.
- Time: 8–12 hours.
- Yield: 50–65% (lower than stepwise methods due to competing side reactions).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields.
Protocol
- Reagents : 2,4-Thiazolidinedione, 4-methoxybenzaldehyde, butanoic acid derivative.
- Conditions : 150 W, 100°C, 15–30 minutes in ethanol or PEG-300.
- Yield : 80–90% for the final product.
Advantages :
Solid-Phase Synthesis
Used for high-throughput screening, this method immobilizes intermediates on resin.
Steps
- Resin Functionalization : Wang resin loaded with Fmoc-protected aminobutanoic acid.
- Cyclocondensation : On-resin formation of the thiazolidinone core.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the free acid.
- Yield : 40–55% (lower due to incomplete coupling steps).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 68–85 | 6–8 hours | >95% | High |
| Multicomponent One-Pot | 50–65 | 8–12 hours | 85–90% | Moderate |
| Microwave-Assisted | 80–90 | 15–30 minutes | >98% | High |
| Solid-Phase | 40–55 | 24–48 hours | 70–80% | Low |
Critical Reaction Parameters
- Catalysts : Piperidine or ammonium acetate improves Knoevenagel condensation efficiency.
- Solvents : Ethanol and acetic acid favor higher Z-selectivity.
- Temperature : Reflux conditions (80–100°C) optimize ring closure.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-{5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.
Reduction: Formation of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dihydroxy-1,3-thiazolidin-3-yl}butanoic acid.
Substitution: Formation of 4-{5-[(4-Halophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid.
Scientific Research Applications
4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid
- Structure: Substitution of 4-methoxyphenyl with indole-3-ylmethylene and a methylsulfanyl group on the butanoic acid chain.
- Properties: Increased aromaticity from the indole ring may enhance π-π stacking interactions.
4-[(5Z)-5-([3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Structure : Incorporates a pyrazole ring with isobutoxy and methylphenyl substituents.
- Properties : The bulky isobutoxy group likely reduces solubility but improves target specificity due to steric effects. The pyrazole ring introduces additional hydrogen-bonding sites.
Analogues with Modified Carboxylic Acid Chains
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid
5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
- Structure: Pentanoic acid chain and pyridin-4-ylmethylene group.
- Properties: Longer chain (pentanoic acid) increases lipophilicity (logP ~2.8), as inferred from IR data (C=O at 1714 cm⁻¹). Higher melting point (219–220°C) suggests stronger intermolecular interactions.
Antihyperglycemic Thiazolidinones
Compounds like 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid () exhibit antihyperglycemic activity via PPAR-γ modulation. The target compound’s butanoic acid chain may enhance binding affinity compared to acetic acid derivatives due to extended hydrophobic interactions.
Anti-inflammatory Analogues
Diclofenac-like thiazolidinones () show COX-2 inhibition. The 4-methoxy group in the target compound may reduce gastrointestinal toxicity compared to chlorine-substituted analogues (e.g., 4-chlorophenyl derivatives in ).
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Findings and Implications
- Solubility vs. Bioavailability: Butanoic acid derivatives balance solubility (via carboxylate ionization) and membrane permeability better than shorter-chain analogues (e.g., acetic acid).
- Synthetic Challenges : Low yields (e.g., 24–32.5% in and ) are common due to steric hindrance during cyclocondensation. Optimization via microwave-assisted synthesis could improve efficiency.
Biological Activity
The compound 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antidiabetic activities, as well as its mechanism of action.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a thiazolidinone ring and a butanoic acid moiety, which are critical for its biological activity.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that thiazolidinones can interact with key proteins involved in cell cycle regulation and apoptosis pathways.
- Case Studies : In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to the one discussed have shown IC50 values ranging from 1.61 µg/mL to 10–30 µM against different tumor types .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazolidinone A | U251 (glioblastoma) | 1.61 |
| Thiazolidinone B | A431 (epidermoid carcinoma) | 1.98 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : The thiazolidinone derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
- Case Studies : In vitro tests showed that related compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin .
| Bacteria | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 25 | Thiazolidinone A |
| Escherichia coli | 30 | Thiazolidinone B |
3. Antidiabetic Activity
Thiazolidinedione derivatives are recognized for their role as antidiabetic agents:
- PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake in adipose tissues .
- Research Findings : Studies have indicated that similar compounds can significantly lower blood glucose levels in diabetic animal models, demonstrating their potential as therapeutic agents for diabetes management.
The biological activities of 4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid are primarily attributed to:
- Receptor Binding : Binding to nuclear receptors like PPARγ facilitates metabolic regulation.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways contributes to its anticancer and antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
